molecular formula C24H27F3N2O6 B13012037 Fmoc-N(Me)Lys-OH.TFA

Fmoc-N(Me)Lys-OH.TFA

Cat. No.: B13012037
M. Wt: 496.5 g/mol
InChI Key: GWGPXCOWGGXYCE-BDQAORGHSA-N
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Description

Fmoc-N(Me)Lys-OH.TFA: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoroacetyl (TFA) group. This compound is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its ability to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N(Me)Lys-OH.TFA typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale reactors is common in industrial settings .

Mechanism of Action

Properties

Molecular Formula

C24H27F3N2O6

Molecular Weight

496.5 g/mol

IUPAC Name

(2S)-6-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H26N2O4.C2HF3O2/c1-24(20(21(25)26)12-6-7-13-23)22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;3-2(4,5)1(6)7/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,25,26);(H,6,7)/t20-;/m0./s1

InChI Key

GWGPXCOWGGXYCE-BDQAORGHSA-N

Isomeric SMILES

CN([C@@H](CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O

Canonical SMILES

CN(C(CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O

Origin of Product

United States

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